molecular formula C13H14ClNO3 B8034143 tert-butyl 4-chloro-2-hydroxy-1H-indole-1-carboxylate

tert-butyl 4-chloro-2-hydroxy-1H-indole-1-carboxylate

Cat. No.: B8034143
M. Wt: 267.71 g/mol
InChI Key: ZCLAJCTULIEDOH-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-2-hydroxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, a chlorine atom, and a hydroxyl group attached to the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-2-hydroxy-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroindole and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the tert-butyl ester group.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure efficient synthesis and high yield of the compound, making it suitable for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-2-hydroxy-1H-indole-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxidized or reduced derivatives, and the corresponding carboxylic acid from ester hydrolysis.

Scientific Research Applications

Tert-butyl 4-chloro-2-hydroxy-1H-indole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals, contributing to advancements in these fields.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-2-hydroxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-indolecarboxylate: Similar in structure but lacks the chlorine and hydroxyl groups.

    4-chloroindole: Contains the chlorine atom but lacks the tert-butyl ester and hydroxyl groups.

    2-hydroxyindole: Contains the hydroxyl group but lacks the tert-butyl ester and chlorine atom.

Uniqueness

Tert-butyl 4-chloro-2-hydroxy-1H-indole-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other indole derivatives.

Properties

IUPAC Name

tert-butyl 4-chloro-2-hydroxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-13(2,3)18-12(17)15-10-6-4-5-9(14)8(10)7-11(15)16/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLAJCTULIEDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C1O)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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